n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide
Beschreibung
N-[(8-Hydroxyquinolin-7-yl)(phenyl)methyl]benzamide (IUPAC name) is a benzamide derivative characterized by a hydroxyquinoline core linked to a phenylmethyl-benzamide scaffold. Its molecular weight is 354.4 g/mol, and it exhibits notable biological activity, as evidenced by an IC50 value of 14.9 nM in antiviral or enzymatic assays (exact context unspecified in available data) . The 8-hydroxyquinoline moiety is pharmacologically significant due to its metal-chelating properties, which may enhance binding to biological targets, while the benzamide group contributes to structural stability and interactions with hydrophobic pockets in proteins.
Eigenschaften
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22-19(14-13-17-12-7-15-24-21(17)22)20(16-8-3-1-4-9-16)25-23(27)18-10-5-2-6-11-18/h1-15,20,26H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJBCIZHIKOYDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Die Synthese von MMV666080 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten unter spezifischen Reaktionsbedingungen. Während detaillierte Synthesewege proprietär sind, beinhaltet der allgemeine Ansatz:
Bildung von Zwischenprodukten: Die ersten Schritte beinhalten die Herstellung von Zwischenprodukten durch Reaktionen wie Kondensation und Cyclisierung.
Endgültige Assemblierung: Die endgültige Verbindung wird durch eine Reihe von Kupplungsreaktionen zusammengesetzt, die oft die Verwendung von Katalysatoren und spezifischen Lösungsmitteln beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
MMV666080 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind üblich, um verschiedene Substituenten in das Molekül einzuführen.
Häufige Reagenzien und Bedingungen: Typische Reagenzien sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that compounds similar to n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide exhibit significant anticancer activity. For instance, studies have shown that derivatives of 8-hydroxyquinoline can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and A2780 (ovarian carcinoma) cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to DNA damage and cell cycle arrest .
Antiviral Activity
The compound has been noted for its potential antiviral properties as well. It may interfere with viral replication mechanisms by inhibiting key viral enzymes or cellular pathways essential for viral propagation . This makes it a candidate for further exploration as an antiviral agent against various viruses.
Antimicrobial Effects
n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide has shown promising antibacterial and antifungal activities. Compounds within this class have been tested against pathogens like Mycobacterium smegmatis and Candida albicans, demonstrating significant antimicrobial efficacy .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of MMV666080 involves the inhibition of matrix metalloproteinases. These enzymes play a crucial role in the degradation of extracellular matrix components, which is essential for various physiological and pathological processes. By inhibiting these enzymes, MMV666080 can prevent the spread of cancer cells and the progression of parasitic infections. The molecular targets include specific metalloproteinase enzymes, and the pathways involved are related to extracellular matrix remodeling .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Structural and Pharmacological Comparisons
The compound is compared below with two analogs from the same study and one structurally related derivative from a separate source (Table 1).
Table 1: Key Parameters of N-[(8-Hydroxyquinolin-7-yl)(phenyl)methyl]benzamide and Analogs
| IUPAC Name | Molecular Weight (g/mol) | IC50 (nM) | r² (Correlation Coefficient) |
|---|---|---|---|
| N-[(8-Hydroxyquinolin-7-yl)(phenyl)methyl]benzamide | 354.4 | 14.9 | 0.97 |
| 2-[(10-Methylphenazin-10-ium-2-yl)amino]ethanol | 254.31 | 53.4 | 0.97 |
| 1-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | 444.59 | 60.8 | 0.95 |
Key Observations:
Potency: The target compound exhibits ~3.6-fold higher potency than 2-[(10-methylphenazin-10-ium-2-yl)amino]ethanol (IC50 = 53.4 nM) and ~4.1-fold higher potency than the benzimidazole-thiophene derivative (IC50 = 60.8 nM). This suggests the hydroxyquinoline-benzamide scaffold is superior in target engagement compared to phenazine or benzimidazole-based analogs.
Structural Impact: The hydroxyquinoline group likely enhances binding via metal coordination or hydrogen bonding, absent in the phenazine and benzimidazole analogs. The thiophene and piperidine groups in the third compound may introduce steric hindrance or reduce solubility, contributing to its lower potency.
Comparison with Excluded Patent Compounds
A 2017 patent by Rutgers University and the University of Missouri excludes several benzamide derivatives with thiazolyl, thienyl, or isoxazolyl substituents (e.g., N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide) . These exclusions highlight critical structural differences:
- Substituent Chemistry : The target compound avoids sulfur-containing heterocycles (e.g., thiophene, thiazole) and nitro/trifluoromethyl groups present in excluded analogs. This may reflect optimization for reduced toxicity or improved metabolic stability.
- Functional Groups: The hydroxyquinoline-phenylmethyl motif in the target compound is distinct from the thioether-linked heterocycles in patent-excluded derivatives, suggesting divergent mechanisms of action.
Comparison with a Quinazoline-Based Benzamide
N-{4-[(2-Benzyl-7-hydroxy-6-methoxyquinazolin-4-yl)amino]phenyl}benzamide (MW = 476.53 g/mol) shares a benzamide core but incorporates a methoxyquinazoline group instead of hydroxyquinoline . While direct activity data are unavailable, structural differences imply:
- Quinazoline vs. Quinoline: Quinazolines often target kinases or folate pathways, whereas hydroxyquinolines are associated with antimicrobial or antiviral activity.
Research Findings and Implications
- Efficacy : The target compound’s low IC50 (14.9 nM) positions it as a high-priority candidate for further development, particularly in contexts where metal-dependent enzyme inhibition is critical.
- Selectivity : Its lack of thiophene/thiazole groups (cf. patent-excluded compounds) may reduce off-target effects observed in sulfur-containing analogs .
- Limitations: No data on pharmacokinetics (e.g., solubility, half-life) are available, which are essential for advancing to preclinical studies.
Biologische Aktivität
N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique bicyclic structure, characterized by a fused pyridine and phenol ring, positions it as a compound of interest in various biological activities, particularly in anticancer and antiviral research. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The molecular formula for N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide is C₁₈H₁₅N₃O, with a molecular weight of 354.409 g/mol . The synthesis typically involves the reaction of 8-aminoquinoline with benzoyl chloride in the presence of triethylamine, leading to the formation of the target compound through controlled conditions to optimize yield and purity.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Weight | 354.409 g/mol |
| Functional Groups | Hydroxy group, amide group |
| Bicyclic Structure | Fused pyridine and phenol ring |
Anticancer Properties
Research indicates that compounds similar to N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide exhibit significant anticancer properties. For instance, studies on 8-hydroxyquinoline derivatives have shown their ability to induce reactive oxygen species (ROS) and DNA damage in cancer cells, leading to apoptosis . Specific findings include:
- Cell Lines Tested : HeLa cervical cancer cells, A498 renal cancer cells, and MDA-MB-468 breast cancer cells.
- Mechanism of Action : Induction of oxidative stress and activation of apoptotic pathways via caspase-dependent mechanisms .
Case Study Example
A recent study demonstrated that certain 8-hydroxyquinoline derivatives resulted in IC₅₀ values ranging from 1.4 nM to 32.13 μM against various cancer cell lines, indicating potent cytotoxic effects .
Antiviral Activity
N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide has also shown promise in antiviral applications. Compounds with similar structures have been reported to inhibit viral replication by interfering with essential viral enzymes or cellular pathways necessary for viral propagation .
Notable Findings
- The antiviral activity was positively influenced by increasing lipophilicity and electron-withdrawing properties of substituents on the anilide ring.
- Some derivatives exhibited up to 91.2% inhibition of H5N1 virus growth with low cytotoxicity values .
Other Biological Activities
In addition to anticancer and antiviral properties, N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide may possess antibacterial and antifungal activities due to its structural characteristics that allow interaction with microbial targets .
The mechanism by which N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide exerts its biological effects is still under investigation. However, preliminary research suggests that it may involve:
- Binding Interactions : Potential binding to target proteins or nucleic acids.
- Induction of Oxidative Stress : Leading to cellular damage and apoptosis in cancer cells.
- Inhibition of Viral Enzymes : Disrupting viral replication processes.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires multi-step protocols, including coupling reactions between 8-hydroxyquinoline-7-carboxylic acid derivatives and benzamide precursors. Catalysts (e.g., copper-based systems) and continuous flow reactors can enhance reaction efficiency and reproducibility. Purification techniques like column chromatography or recrystallization are critical to isolate the target compound from byproducts. For example, copper(II)-mediated reactions under basic conditions improve directed C-H functionalization .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural features of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Provides detailed information on hydrogen (¹H) and carbon (¹³C) environments, confirming substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D molecular geometry, particularly for quinoline and benzamide moieties.
- UV-Vis and Fluorescence Spectroscopy : Useful for studying electronic transitions and potential applications in sensing or photochemistry .
Q. How can researchers mitigate side reactions during the functionalization of the quinoline ring in N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide?
- Methodological Answer : Side reactions (e.g., over-oxidation or unwanted substitution) are minimized by:
- Controlling pH : Basic conditions favor directed C-H activation, while acidic conditions may lead to non-directed pathways.
- Optimizing Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates.
- Using Protective Groups : Temporary protection of the hydroxyl group on the quinoline ring prevents undesired reactivity .
Advanced Research Questions
Q. How do reaction conditions influence divergent mechanistic pathways in copper(II)-mediated C-H oxidation of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide?
- Methodological Answer :
- Under Basic Conditions : Organometallic mechanisms dominate, involving directed C-H activation at the benzamide group. Computational studies (DFT) support a Cu(III) intermediate facilitating methoxylation or chlorination .
- Under Acidic Conditions : Single-electron-transfer (SET) mechanisms lead to non-directed chlorination of the quinoline ring. Kinetic isotope effect (KIE) experiments and radical trapping (e.g., TEMPO) validate this pathway .
- Data Contradiction Note : Initial studies may report conflicting product distributions due to minor pH fluctuations; rigorous buffering is essential for reproducibility.
Q. What computational strategies are recommended to predict the biological interactions of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide with enzyme targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model ligand-protein binding, focusing on quinoline-metal interactions (e.g., with zinc-dependent enzymes).
- Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., solvation effects).
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on benzamide) with bioactivity data from analogs .
Q. How can researchers resolve discrepancies in reported biological activity data for N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide derivatives?
- Methodological Answer :
- Standardize Assay Protocols : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times can skew results.
- Validate Purity : Impurities from incomplete synthesis (e.g., residual copper catalysts) may falsely enhance or inhibit activity. LC-MS analysis is critical.
- Cross-Reference Structural Databases : Compare crystallographic data (e.g., Cambridge Structural Database) to confirm derivative configurations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
